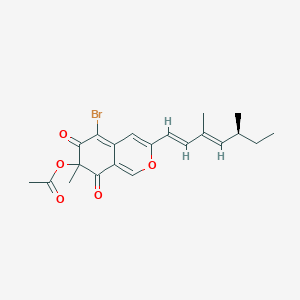
Azaphilone-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaphilone-9 is a member of the azaphilone family, a class of fungal metabolites known for their diverse biological activities and structural complexity. Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core and are produced by various fungal species. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, cytotoxic, nematicidal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azaphilone-9 can be synthesized through various synthetic routes, often involving polyketide synthase pathways. The synthesis typically starts with the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic pyranoquinone core . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using fungal strains known to produce azaphilones. These processes are optimized for maximum yield by controlling factors such as nutrient availability, oxygen levels, and fermentation time. The compound is then extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azaphilone-9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as azaphilone alkaloids, which are formed through azaphilic addition reactions with amines .
Scientific Research Applications
Azaphilone-9 has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of azaphilone-9 involves its interaction with various molecular targets and pathways. It is known to react with amino groups in proteins, amino acids, and nucleic acids, forming vinylogous γ-pyridones. This interaction can disrupt cellular processes, leading to antimicrobial and cytotoxic effects . Additionally, this compound can inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Azaphilone-9 is unique among azaphilones due to its specific structural features and biological activities. Similar compounds include:
Rubiginosin C: Exhibits weak activity compared to this compound.
Cohaerins A and B: Also show weaker activity and different structural features.
Chaetoviridin: Another azaphilone derivative with distinct biological properties.
Properties
Molecular Formula |
C21H23BrO5 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1 |
InChI Key |
XUOVORQURANBCB-LVUCCPRXSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


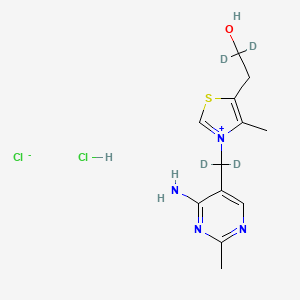
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
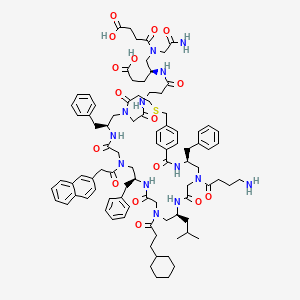
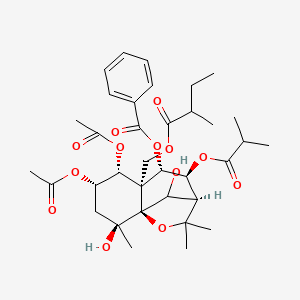
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)


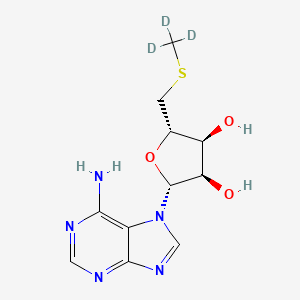
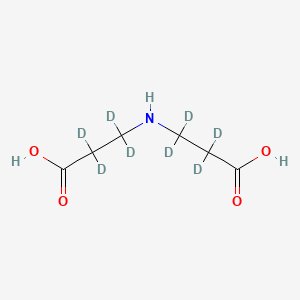


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

